molecular formula C12H13N3 B2410900 N-(1-phenylethyl)pyrimidin-2-amine CAS No. 1036626-95-5

N-(1-phenylethyl)pyrimidin-2-amine

Cat. No.: B2410900
CAS No.: 1036626-95-5
M. Wt: 199.257
InChI Key: BBARSZOTGRLDPD-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)pyrimidin-2-amine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Biochemical Analysis

Biochemical Properties

N-(1-phenylethyl)pyrimidin-2-amine, as a pyrimidine derivative, may participate in biochemical reactions similar to other pyrimidines. Pyrimidines are involved in the synthesis of the pyrimidine ring, which is a key component of nucleotides, the building blocks of DNA and RNA

Cellular Effects

Some pyrimidine derivatives are known to compete with metabolites in cancer cells, leading to programmed cell death or apoptosis . They also exert antitumor effects by inhibiting protein kinases

Molecular Mechanism

It is known that nucleosidic analogs, which could include this compound, can inhibit intracellular enzymes such as polymerases or ribonucleotide reductases after phosphorylation by kinases .

Temporal Effects in Laboratory Settings

A study on the photolysis of the commonly used 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging moiety attached to the NH-nitrogen of the pharmacologically relevant N-phenylpyrimidine-2-amine scaffold suggests that electronic features of the entire molecule should be taken into account when considering its suitability for the caging concept .

Metabolic Pathways

This compound, as a pyrimidine derivative, may be involved in the metabolic pathways of pyrimidines. Pyrimidines are synthesized through an energy-requiring pathway, where amino acids are used in the synthesis of the pyrimidine ring

Transport and Distribution

It is known that two major efflux transporters at the blood-brain barrier, P-glycoprotein and breast cancer resistance protein, play a crucial role in the brain distribution of seven out of eight EGFR inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)pyrimidin-2-amine typically involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted pyrimidines

Scientific Research Applications

N-(1-phenylethyl)pyrimidin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-phenylethyl)pyrimidin-2-amine include other pyrimidine derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit protein kinases selectively makes it a valuable compound for developing targeted therapies for diseases like cancer .

Properties

IUPAC Name

N-(1-phenylethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-10(11-6-3-2-4-7-11)15-12-13-8-5-9-14-12/h2-10H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBARSZOTGRLDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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